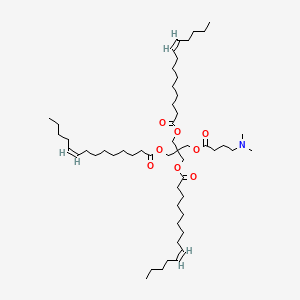
(9Z,9'Z)-2-(((4-(Dimethylamino)butanoyl)oxy)methyl)-2-(((Z)-tetradec-9-enoyloxy)methyl)propane-1,3-diyl bis(tetradec-9-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCL053 is an ionizable lipid carrier designed to efficiently introduce active components, particularly nucleic acids, into cells. It is commonly used in the formation of lipid nanoparticles (LNPs) that facilitate the delivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA) into skeletal muscle cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCL053 is synthesized through a series of esterification reactions involving fatty acids and glycerol derivatives. The key steps include:
Esterification: Fatty acids are esterified with glycerol derivatives to form the lipid backbone.
Purification: The resulting product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
In industrial settings, TCL053 is produced in large-scale reactors where controlled esterification reactions are carried out. The process involves:
Reactant Mixing: Fatty acids and glycerol derivatives are mixed in precise ratios.
Reaction Control: Temperature and pH are carefully controlled to optimize the reaction yield.
Purification: The product is purified using industrial-scale chromatography and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
TCL053 undergoes several types of chemical reactions, including:
Oxidation: TCL053 can be oxidized to form various oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its ionizable properties.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
TCL053 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex lipid structures and as a reagent in various chemical reactions.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in genetic research and gene editing.
Medicine: Employed in the development of lipid-based drug delivery systems, particularly for delivering mRNA and sgRNA in gene therapy.
Mécanisme D'action
TCL053 exerts its effects by forming lipid nanoparticles with other lipids such as dipalmitoylphosphatidylcholine (DPPC), polyethylene glycol dimyristoyl glycerol (PEG-DMG), and cholesterol. These nanoparticles encapsulate nucleic acids and facilitate their delivery into cells. The ionizable nature of TCL053 allows it to interact with cellular membranes, promoting the uptake of the encapsulated nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
SM-102: Another ionizable lipid used in the formation of lipid nanoparticles for mRNA delivery.
MC3: A lipid used in the development of lipid-based drug delivery systems.
DLin-MC3-DMA: A lipid commonly used in the formulation of lipid nanoparticles for gene therapy.
Uniqueness of TCL053
TCL053 is unique due to its high efficiency in delivering nucleic acids into skeletal muscle cells and its low immunogenicity, allowing for repeated administrations. Its specific combination with DPPC, PEG-DMG, and cholesterol enhances its delivery capabilities and stability .
Propriétés
Formule moléculaire |
C53H95NO8 |
|---|---|
Poids moléculaire |
874.3 g/mol |
Nom IUPAC |
[2-[4-(dimethylamino)butanoyloxymethyl]-3-[(Z)-tetradec-9-enoyl]oxy-2-[[(Z)-tetradec-9-enoyl]oxymethyl]propyl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C53H95NO8/c1-6-9-12-15-18-21-24-27-30-33-36-40-49(55)59-45-53(48-62-52(58)43-39-44-54(4)5,46-60-50(56)41-37-34-31-28-25-22-19-16-13-10-7-2)47-61-51(57)42-38-35-32-29-26-23-20-17-14-11-8-3/h15-20H,6-14,21-48H2,1-5H3/b18-15-,19-16-,20-17- |
Clé InChI |
MJPUTLHISFHJJZ-QMJZYSMNSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN(C)C)(COC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC |
SMILES canonique |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)(COC(=O)CCCCCCCC=CCCCC)COC(=O)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


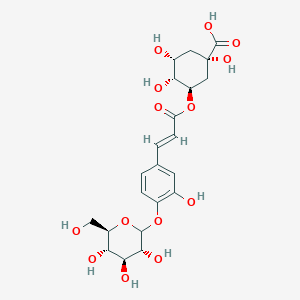
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
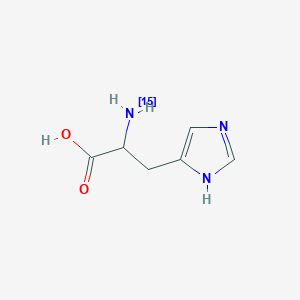
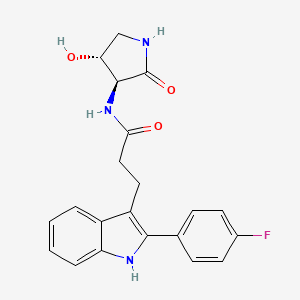
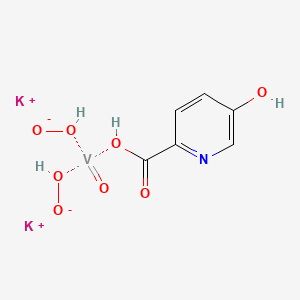
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

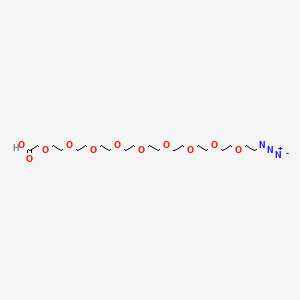

![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
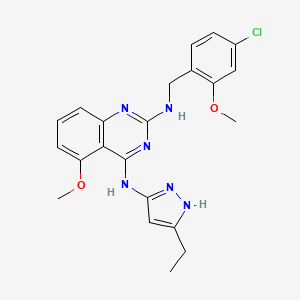
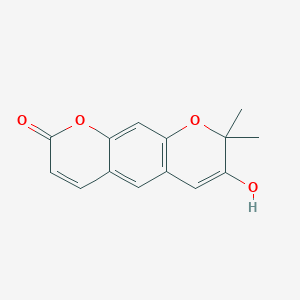
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)

